REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH2:17][CH2:18][CH3:19])[NH:5][C:6](=[O:9])[C:7]=1[NH2:8].[C:20](O)(=O)C.C(N)=N.C([O-])(=O)C.[Na+]>C(O)C>[CH2:17]([O:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[C:4]1[N:3]=[C:2]2[C:7](=[N:8][CH:20]=[N:1]2)[C:6](=[O:9])[N:5]=1)[CH2:18][CH3:19] |f:1.2,3.4|
|
Name
|
|
Quantity
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0.3 g
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Type
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reactant
|
Smiles
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NC=1N=C(NC(C1N)=O)C1=C(C=CC=C1)OCCC
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Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated in an oil bath at 155°-165° C. for 21/2 hours
|
Duration
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2 h
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Type
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FILTRATION
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Details
|
the title compound was collected by filtration, 0.31 g, m.p. 256°-258° C.
|
Name
|
|
Type
|
|
Smiles
|
C(CC)OC1=C(C=CC=C1)C1=NC(C2=NC=NC2=N1)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |